molecular formula C10H19NO2 B8583679 3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol

3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol

Cat. No.: B8583679
M. Wt: 185.26 g/mol
InChI Key: XFSZJHPPUMVEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol typically involves the use of commercially available reagents. One common method is based on the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different spiro derivatives .

Scientific Research Applications

3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol has several scientific research applications, including:

    Chemistry: Used as a scaffold in the synthesis of biologically active compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in metabolic and inflammatory pathways.

    Medicine: Explored as a potential drug candidate for treating various diseases, including hepatocellular carcinoma and disorders associated with steroid hormones.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation. Additionally, it acts as an FGFR4 inhibitor, which is significant in the treatment of hepatocellular carcinoma .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane

Uniqueness

3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol stands out due to its specific structural features, including the presence of both oxygen and nitrogen atoms within the spiro rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3,3-dimethyl-2-oxa-8-azaspiro[4.5]decan-4-ol

InChI

InChI=1S/C10H19NO2/c1-9(2)8(12)10(7-13-9)3-5-11-6-4-10/h8,11-12H,3-7H2,1-2H3

InChI Key

XFSZJHPPUMVEKA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2(CCNCC2)CO1)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzyl 4-hydroxy-3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (from step (iii) above; 180 mg) was dissolved in methanol and palladium on carbon (5%) was added. The mixture was hydrogenated at atmospheric pressure for 30 min. The catalyst was removed by filtration through Hyflo™ and the solvent was evaporated in vacuo to afford the product as a white solid.
Name
Benzyl 4-hydroxy-3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1(C)OCC2(CCN(C(=O)OCc3ccccc3)CC2)C1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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